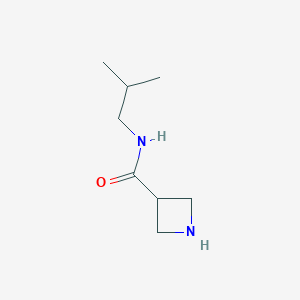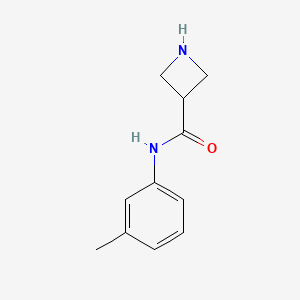![molecular formula C11H18N2O2S B7942080 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942080.png)
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes a spiro linkage between two rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of solvents and catalysts that are environmentally friendly and cost-effective is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-ulcer agent and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of biologically active molecules and as a precursor for drug development
Wirkmechanismus
The mechanism of action of 8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa. The compound may interact with proton pumps or other enzymes involved in acid production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: Exhibits antimicrobial properties.
1-Thia-4-azaspiro[4.5]decane: Studied for its anticancer activity .
Uniqueness
8-(2-(Methylthio)acetyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to its unique spiro structure and the presence of a methylthio group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
8-(2-methylsulfanylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-16-7-10(15)13-4-2-11(3-5-13)6-9(14)12-8-11/h2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBDZHVPPKGVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2(CC1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)






![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942068.png)
![8-(Cyclobutanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942088.png)
![8-(Cyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942096.png)
![8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942102.png)
![8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942105.png)
